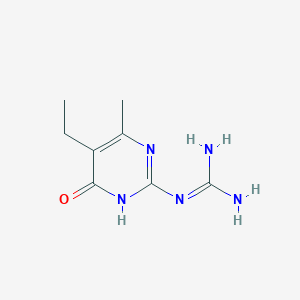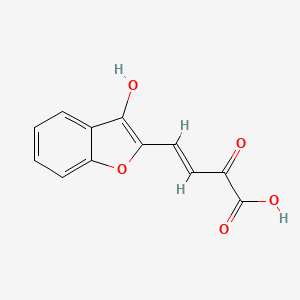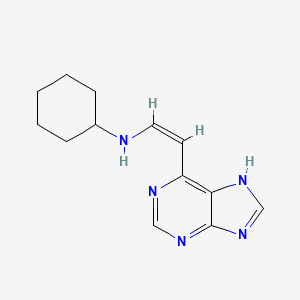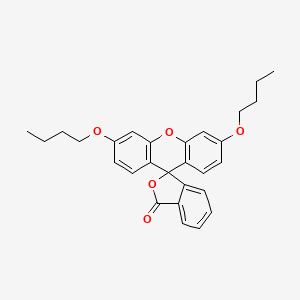![molecular formula C6H6O4 B12906132 Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione CAS No. 42977-09-3](/img/structure/B12906132.png)
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione is a heterocyclic compound with a unique structure that includes two fused furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione typically involves multi-component reactions. One common method is the condensation of furan derivatives with appropriate aldehydes and acids under reflux conditions. For example, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and aromatic amines in acetic acid can yield various derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium for lithiation, iodine as a catalyst for cyclization, and Raney nickel for hydrogenation . Reaction conditions often involve refluxing in solvents like acetic acid or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized furan derivatives, while reduction can produce dihydrofuran compounds .
Applications De Recherche Scientifique
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has shown potential as an antiviral agent, particularly against SARS-CoV-2.
Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiviral activity is attributed to its ability to inhibit the main protease of SARS-CoV-2, thereby preventing viral replication . Molecular docking studies have shown that this compound can form stable complexes with target proteins, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuran: A simpler enol ether with similar reactivity but less structural complexity.
2,3-Dihydrofuro[2,3-b]pyridine: A fused heterocyclic compound with biological activity, including potential use in treating Alzheimer’s disease.
Uniqueness
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propriétés
| 42977-09-3 | |
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
3,3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2 |
Clé InChI |
SRMZPULMQJQPFR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)OC2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)






